4-Bromo-2-chlorotoluene
Overview
Description
4-Bromo-2-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively. This compound is a clear pale yellow liquid with a melting point of 43°C and a boiling point of 212°C . It is primarily used in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chlorotoluene is the aromatic ring in organic compounds . The compound acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond . It’s important to note that the specific targets can vary depending on the reaction conditions and the structure of the aryl halide .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction . In this process, one of the substituents in the aromatic ring is replaced by the nucleophile . The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of the nucleophile upon one of the aromatic-ring carbons .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving aromatic compounds. The compound can alter the structure of these compounds through nucleophilic aromatic substitution, potentially affecting downstream biochemical reactions . .
Preparation Methods
4-Bromo-2-chlorotoluene can be synthesized through several methods. One common synthetic route involves the bromination of 2-chlorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . Another method involves the reduction of 4-bromo-2-nitrotoluene using a reducing agent like tin (Sn) and hydrochloric acid (HCl) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-Bromo-2-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form various derivatives, such as 4-bromo-2-chlorobenzyl alcohol, using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Bromo-2-chlorotoluene has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-2-chlorotoluene can be compared with other similar compounds, such as:
2-Bromo-4-chlorotoluene: Similar in structure but with the positions of bromine and chlorine atoms reversed.
4-Bromo-2-fluorotoluene: Substitutes chlorine with fluorine, resulting in different chemical behavior and applications.
4-Bromo-2-nitrotoluene: Contains a nitro group instead of chlorine, leading to distinct reactivity and uses in organic synthesis.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2-chloro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFMTDJMLRECMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370792 | |
Record name | 4-Bromo-2-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89794-02-5 | |
Record name | 4-Bromo-2-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.